molecular formula C11H15NO4S B6146531 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid CAS No. 28044-76-0

2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid

Cat. No.: B6146531
CAS No.: 28044-76-0
M. Wt: 257.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid is a versatile and unique organic compound belonging to the class of amino acids This compound features a tert-butoxycarbonyl protecting group, a thiophene ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid typically involves multi-step processes that incorporate both organic and organometallic reactions. One common method includes the following steps:

  • Formation of Thiophene Ring: The thiophene ring is prepared using established methods such as the Gewald reaction.

  • Introduction of Acetic Acid Moiety: Acetylation of the thiophene derivative through Friedel-Crafts acylation.

  • Amino Group Protection:

  • Final Coupling Reaction: The coupling of the protected amino acid with the thiophene derivative can be facilitated by standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

Industrial Production Methods

Industrial-scale synthesis may vary slightly, employing optimized conditions for yield, purity, and cost-effectiveness. Continuous flow reactors and catalysis might be used to enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, producing sulfoxides and sulfones.

  • Reduction: Reduction processes typically target the carboxylic acid group, yielding corresponding alcohols.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially on the thiophene ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) for mild oxidation conditions.

  • Reduction: Lithium aluminium hydride or sodium borohydride for reducing the carboxylic acid group.

  • Substitution: Halogenation with reagents like N-bromosuccinimide (NBS) or sulfonation with sulfuric acid.

Major Products Formed

Oxidative products include sulfoxides and sulfones, while reduction yields alcohol derivatives. Substitution reactions can produce various halogenated or sulfonated thiophene compounds.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid has significant utility across multiple scientific domains:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, particularly in developing heterocyclic compounds.

  • Biology: Investigated for its role in biochemical pathways and as a precursor in the synthesis of bioactive molecules.

  • Industry: Used in material science for developing novel polymers and conducting research in organic electronics.

Mechanism of Action

The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid exerts its effects depends on its specific application. In biochemical contexts, it can participate in enzyme-catalyzed reactions typical of amino acids, targeting molecular pathways associated with peptide and protein synthesis. The thiophene ring may also interact with various receptors or enzymes, facilitating or inhibiting their activities.

Comparison with Similar Compounds

  • 2-amino-2-(thiophen-2-yl)acetic acid

  • N-(tert-butoxycarbonyl)-2-amino-3-phenylpropanoic acid

  • 2-(thiophen-2-yl)glycine

Each of these compounds, while similar, exhibits distinct reactivities and utilities based on their specific structural variations.

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Properties

CAS No.

28044-76-0

Molecular Formula

C11H15NO4S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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